5-Hydroxy-4-azaindole-3-carbaldehyde
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Overview
Description
Mechanism of Action
Target of Action
It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .
Mode of Action
It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .
Biochemical Pathways
It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .
Result of Action
It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.
Action Environment
It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .
Preparation Methods
The synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . Another approach involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols in propan-2-ol . These methods provide good yields and are suitable for both laboratory and industrial production.
Chemical Reactions Analysis
5-Hydroxy-4-azaindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various reducing agents
Scientific Research Applications
5-Hydroxy-4-azaindole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Hydroxy-4-azaindole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: This compound is a precursor for the synthesis of biologically active molecules and has similar chemical properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Azepinoindole: A tricyclic indole derivative with potential pharmacological applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMCDFZDRNVMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440280 |
Source
|
Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027068-77-4 |
Source
|
Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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